molecular formula C21H19ClN4O3 B6498981 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide CAS No. 946215-33-4

4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide

Cat. No. B6498981
CAS RN: 946215-33-4
M. Wt: 410.9 g/mol
InChI Key: DEINDUUETPGSMD-UHFFFAOYSA-N
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Description

The compound “4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . It also contains a pyridazinone ring, which is a type of heterocyclic compound that often exhibits biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the pyridazinone ring, and the chlorophenyl group. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or π-π stacking .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide group, the pyridazinone ring, and the chlorophenyl group. These groups could potentially undergo various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid is not fully understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This can lead to the inhibition of the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid are not fully understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This can lead to the inhibition of the production of prostaglandins, which are involved in inflammation and pain. Additionally, 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid in lab experiments include its low cost and availability, its low toxicity, and its wide range of applications. However, it is important to note that the compound is not soluble in organic solvents, and that it is not very stable in the presence of light or air. Additionally, it is important to note that the compound can be toxic in high concentrations.

Future Directions

For research involving 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid include the development of new synthetic methods for its synthesis, the development of new applications for it, and the further exploration of its biochemical and physiological effects. Additionally, further research is needed to explore the potential of the compound as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, further research is needed to explore the potential of the compound as an anti-inflammatory, anti-oxidant, and anti-microbial agent. Finally, further research is needed to explore the potential of the compound as a flame retardant and corrosion inhibitor.

Synthesis Methods

The most common method of synthesizing 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid is the Friedel-Crafts acylation of benzene with 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoyl chloride. This involves the reaction of 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoyl chloride with anhydrous aluminum chloride as a catalyst in the presence of benzene. The reaction yields 4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid as a white solid.

Scientific Research Applications

4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamideoic acid has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as pyridazines and thiazoles. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.

properties

IUPAC Name

4-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c22-16-7-3-14(4-8-16)18-11-12-20(28)26(25-18)13-1-2-19(27)24-17-9-5-15(6-10-17)21(23)29/h3-12H,1-2,13H2,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEINDUUETPGSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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